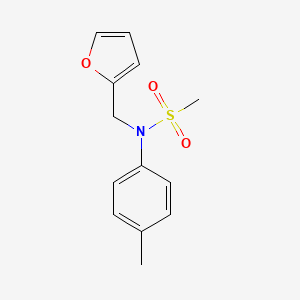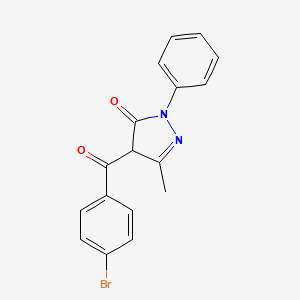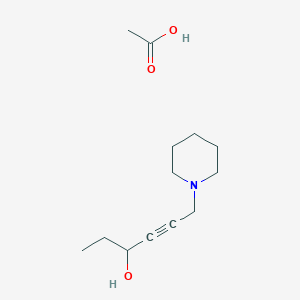
N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide
Vue d'ensemble
Description
N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide, also known as FMS, is a chemical compound used in scientific research for its potential therapeutic properties. FMS is a sulfonamide derivative and has been studied for its potential as an anti-cancer agent.
Mécanisme D'action
N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. Carbonic anhydrase IX plays a key role in regulating the pH of cancer cells. By inhibiting this enzyme, this compound can disrupt the pH balance of cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory and antioxidant effects. It has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide in lab experiments is its specificity for carbonic anhydrase IX. This makes it a useful tool for studying the role of this enzyme in cancer cells. However, this compound has a relatively short half-life and can be difficult to work with due to its low solubility in water.
Orientations Futures
There are several potential future directions for research on N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide. One area of interest is the development of more potent derivatives of this compound that can be used as anti-cancer agents. Another area of interest is the development of this compound-based imaging agents that can be used to detect tumors in vivo. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent for other diseases.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-furylmethylamine in the presence of a base. The resulting product is then purified using column chromatography. The yield of this compound is typically around 60%.
Applications De Recherche Scientifique
N-(2-furylmethyl)-N-(4-methylphenyl)methanesulfonamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound works by inhibiting the activity of carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors. By inhibiting this enzyme, this compound can prevent the growth and spread of cancer cells.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-11-5-7-12(8-6-11)14(18(2,15)16)10-13-4-3-9-17-13/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUNUYZVABMXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601202928 | |
| Record name | N-(2-Furanylmethyl)-N-(4-methylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
959237-95-7 | |
| Record name | N-(2-Furanylmethyl)-N-(4-methylphenyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=959237-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Furanylmethyl)-N-(4-methylphenyl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601202928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-pyridinyl)-1-(2-quinolinyl)benzo[f]quinoline](/img/structure/B5026820.png)

![2-methoxy-N-{1-[1-(3-pyridinylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5026837.png)
![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-(4-nitrophenyl)benzamide](/img/structure/B5026841.png)

![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026849.png)

![2-(3-methoxyphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5026854.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2-methoxyethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5026873.png)

![ethyl 1-[2-(trifluoromethyl)benzyl]-3-piperidinecarboxylate](/img/structure/B5026887.png)
![2-(4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]carbonyl}-1H-1,2,3-triazol-1-yl)-N,N-diethylacetamide](/img/structure/B5026916.png)
![2-chloro-N-{4-[(cyclohexylamino)sulfonyl]phenyl}-4-nitrobenzamide](/img/structure/B5026922.png)
